molecular formula C17H20N6OS B2586498 1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone CAS No. 2034297-97-5

1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

Cat. No. B2586498
CAS RN: 2034297-97-5
M. Wt: 356.45
InChI Key: XPULWWDKRBBMCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various rings in the structure would likely make it quite rigid, and the different functional groups could have significant effects on its chemical behavior .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the piperazine ring is often involved in reactions with acids and bases, while the pyrimidine ring can participate in a variety of nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be determined by the strengths of the intermolecular forces it experiences .

Scientific Research Applications

Synthesis and Biological Activity

A range of studies have focused on synthesizing novel compounds that incorporate the pyrimidinone, piperazine, and related moieties, demonstrating their potential as antimicrobial, anti-inflammatory, and anticancer agents.

  • Antimicrobial and Anti-inflammatory Activities : Research has produced compounds with promising antimicrobial and anti-inflammatory properties. For instance, the synthesis of pyrimidinones and oxazinones fused with thiophene rings has shown good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Similarly, the creation of heterocyclic systems fused to a thiophene moiety using citrazinic acid as a synthon revealed significant anti-inflammatory effects, with some compounds displaying activity comparable to Prednisolone® (Amr et al., 2007).

  • Anticancer Activity : Several studies have developed compounds with potential anticancer activity. The efficient synthesis of piperazine-2,6-dione derivatives and their evaluation against various cancer cell lines highlighted compounds exhibiting good anticancer activity at a concentration of 10 μM (Kumar et al., 2013).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of compounds featuring piperazine and pyrimidinone moieties have been widely reported, indicating the versatility and reactivity of these scaffolds for generating biologically active molecules.

  • Synthetic Methodologies : Novel synthetic routes have been explored for the preparation of dihydropyrimidinone derivatives containing piperazine/morpholine moieties, showcasing the efficiency of these methods in generating compounds with potential biological applications (Bhat et al., 2018).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information on this compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and chemical biology. Future research could involve exploring the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

1-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]-2-pyrimidin-2-ylsulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6OS/c24-16(12-25-17-18-5-2-6-19-17)23-9-7-22(8-10-23)15-11-13-3-1-4-14(13)20-21-15/h2,5-6,11H,1,3-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPULWWDKRBBMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C(=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-(pyrimidin-2-ylthio)ethanone

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